molecular formula C13H10FNO2 B13911895 Methyl 2-fluoro-4-(pyridin-4-yl)benzoate

Methyl 2-fluoro-4-(pyridin-4-yl)benzoate

Cat. No.: B13911895
M. Wt: 231.22 g/mol
InChI Key: IQBHRAHROWUGSP-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the second position and a pyridin-4-yl group at the fourth position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-4-(pyridin-4-yl)benzoate typically involves the esterification of 2-fluoro-4-(pyridin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(pyridin-4-yl)benzoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The pyridin-4-yl group can undergo oxidation to form N-oxides.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used for the oxidation of the pyridin-4-yl group.

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atom.

    Reduction: Methyl 2-fluoro-4-(pyridin-4-yl)benzyl alcohol.

    Oxidation: this compound N-oxide.

Scientific Research Applications

Methyl 2-fluoro-4-(pyridin-4-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action or interactions with biomolecules.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-(pyridin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which influence the overall electronic distribution within the molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-2-(pyridin-4-yl)benzoate: Similar structure but with different substitution pattern.

    Methyl 2-chloro-4-(pyridin-4-yl)benzoate: Chlorine atom instead of fluorine.

    Methyl 2-fluoro-4-(pyridin-3-yl)benzoate: Pyridin-3-yl group instead of pyridin-4-yl.

Uniqueness

Methyl 2-fluoro-4-(pyridin-4-yl)benzoate is unique due to the specific positioning of the fluorine and pyridin-4-yl groups, which can significantly influence its reactivity and interactions with other molecules. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-fluoro-4-pyridin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-3-2-10(8-12(11)14)9-4-6-15-7-5-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBHRAHROWUGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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